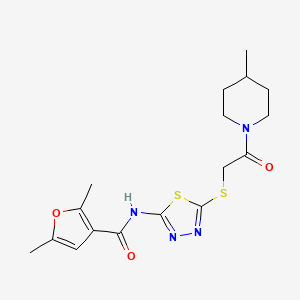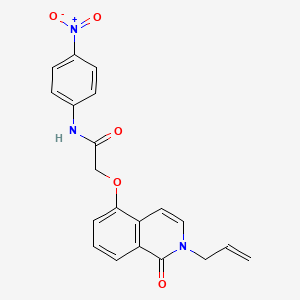
N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide, also known as PMN-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PMN-1 is a small molecule that has been synthesized through a number of different methods, and has shown promise in a range of scientific research applications. In
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activity
N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, a class of compounds similar to N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide, have been found to exhibit significant antibacterial and antimycobacterial activities. In particular, some compounds in this class showed activity against Staphylococcus aureus, methicillin-resistant S. aureus strains, and Mycobacterium tuberculosis, comparable or even superior to standard treatments like ampicillin or rifampicin (Goněc et al., 2015). Similarly, another study on N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their isomers found significant antimycobacterial activity against various mycobacterial strains, including M. tuberculosis and M. smegmatis, with low cytotoxicity to human cells (Goněc et al., 2016).
Activity Against Photosynthetic Electron Transport
Compounds within this chemical class have also been studied for their ability to inhibit photosynthetic electron transport (PET) in plants. One study highlighted that certain derivatives, such as N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, effectively inhibited PET in spinach chloroplasts (Kos et al., 2013).
Anticancer Potential
Naphthyridine derivatives, which are structurally similar to the compound , have been explored for their anticancer and anti-inflammatory properties. A particular derivative showed high cytotoxicity against various cancer cell lines and inhibited the secretion of pro-inflammatory cytokines (Madaan et al., 2013).
Anticoagulant Screening
Another relevant study involved N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides, which were screened for their anticoagulant effects in human plasma. This study highlights the potential application of similar compounds in developing new anticoagulant drugs (Nguyen & Ma, 2017).
Propiedades
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-23(20-13-6-11-18-10-4-5-12-19(18)20)25-22-21(14-7-15-24-22)27-16-17-8-2-1-3-9-17/h1-15H,16H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIRHIZMAPQNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2442209.png)
![Thieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B2442211.png)
![6-chloro-5-methyl-N-[3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl]pyridine-3-sulfonamide](/img/structure/B2442212.png)

![1-[4-Methyl-2-(3-toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2442216.png)

![2-Amino-3-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]propanoic acid;dihydrochloride](/img/structure/B2442218.png)


![7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2442224.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2442225.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2442226.png)
![N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2442227.png)
![Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B2442230.png)